2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride
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Overview
Description
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is a derivative of D-glucopyranose, a sugar molecule. This compound is characterized by the presence of four benzyl groups attached to the glucose molecule, which makes it a valuable intermediate in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and chlorination steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form glycosides.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include silyl enol ethers and silver (I) trifluoromethanesulphonate (triflate).
Oxidation: Reagents such as N-bromosuccinimide (NBS) can be used.
Major Products
Glycosides: Formed through substitution reactions.
Lactones: Formed through oxidation reactions.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various glycosides and carbohydrate derivatives.
Biology: Used in the study of carbohydrate-protein interactions.
Medicine: Plays a role in the synthesis of pharmaceutical compounds such as Voglibose and Dapagliflozin.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor. The compound reacts with nucleophiles to form glycosidic bonds, which are crucial in the formation of glycosides. The presence of benzyl groups enhances its reactivity and stability, making it an effective intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzyl-protected glucose derivative used in similar applications.
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl chloride: Used in the synthesis of trehalosamine analogues.
Uniqueness
2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl chloride is unique due to its specific configuration and the presence of the chloride group, which makes it particularly useful as a glycosyl donor in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHHGZMQLZGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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